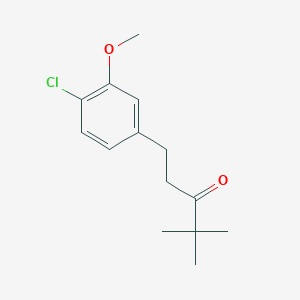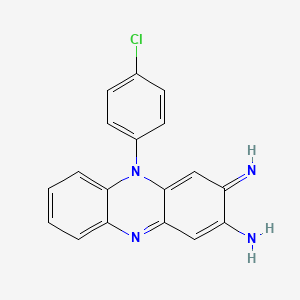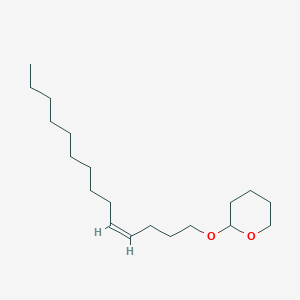
Δ2-Cefoxitin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefoxitin is a semi-synthetic, broad-spectrum cephalosporin antibiotic for parenteral administration. It is derived from cephalosporin C, which is produced by Cephalosporium Acremonium .
Synthesis Analysis
Cefoxitin has been found to have impurities formed during a gradient reverse phase high performance liquid chromatography (HPLC) analysis of stress stability samples of the drug substance cefoxitin . One known impurity is a double-bond isomer of cefoxitin, Δ3-cefoxitin, which was easily prepared by base-catalysed isomerisation of cefoxitin .Molecular Structure Analysis
A new unknown impurity of cefoxitin was identified by LC-MS and characterized by (1H NMR, 13C NMR, LC/MS/MS, elemental analysis and FT-IR). Based on the spectral data, the impurity was named as, 3- [[(2R,3S)-[3-methoxy-3- N - [2- (thiophen-2-yl)acetamido]]-4-oxoazetidin-2-ylthio]-2- [(carbamoyloxy)methyl]]-acrylic acid .Chemical Reactions Analysis
The chemical reactions of cefoxitin involve the formation of impurities during stress stability studies. These impurities were identified and characterized using various analytical techniques .Physical And Chemical Properties Analysis
Cefoxitin is a semi-synthetic, broad-spectrum cephalosporin antibiotic. It is stable for at least three years when protected from moisture. At elevated temperature, the solid exhibits a biphasic decomposition pattern typified by an initial more rapid decomposition period followed by a slower decay period .Applications De Recherche Scientifique
Broad Spectrum Antibacterial Activity
Cefoxitin is a β-lactam antibiotic derived from cephamycin C, a naturally occurring substance produced by Streptomyces lactamdurans . Its resistance to destruction by β-lactamases results in a broad spectrum of antibacterial activity which includes anaerobic as well as Gram-positive and Gram-negative aerobic bacteria .
Treatment of ESBL-Producing Klebsiella Pneumoniae
Cefoxitin has been used as a definitive treatment for extended-spectrum β-lactamase-producing Klebsiella pneumoniae bacteremia in intensive care units . The clinical efficacy of cefoxitin was found to be comparable to carbapenem therapy .
Reducing Selection of Carbapenem-Resistant Strains
The use of cefoxitin as a definitive antibiotic therapy could be a therapeutic option for some ESBL-KP bacteremia, sparing carbapenems and reducing the selection of carbapenem-resistant Pseudomonas aeruginosa strains .
Gold Nanoparticle-Based Drug Delivery
Gold nanoparticles have gained popularity as an effective drug delivery vehicle due to their unique features . Cefoxitin has been used as a reducing and stabilizing agent in the synthesis of gold nanoparticles .
Overcoming Resistance in Gram-Negative Pathogens
Cefoxitin, a second-generation cephalosporin, loses its potential due to modification in the porins (ompK35 and ompK36) of Gram-negative pathogens . However, the use of gold nanoparticles as a delivery tool has been proposed to revive the potential of cefoxitin against these pathogens .
Nano-Antibiotic Strategy
The combination of cefoxitin and gold nanoparticles represents a nano-antibiotic strategy to overcome resistance in clinical pathogens . This approach enhances the potency of the antibiotic and provides a new avenue for the treatment of resistant bacterial infections .
Mécanisme D'action
Target of Action
Δ2-Cefoxitin primarily targets the penicillin-binding proteins (PBPs) . PBPs are a group of proteins that are essential in the final stages of constructing the bacterial cell wall. They catalyze the formation of the peptidoglycan layer, which provides structural integrity to the bacterial cell.
Mode of Action
Δ2-Cefoxitin, as a beta-lactam antibiotic, binds to the PBPs . This binding prevents the PBPs from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall . As a result, the synthesis of the bacterial cell wall is inhibited, leading to the weakening of the cell wall and eventually causing bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Δ2-Cefoxitin is the peptidoglycan synthesis pathway . By inhibiting the cross-linking of the peptidoglycan layers, Δ2-Cefoxitin disrupts the integrity of the bacterial cell wall. This disruption can lead to cell lysis and death, particularly in actively growing cells where the cell wall is continually being remodeled.
Pharmacokinetics
The pharmacokinetics of Δ2-Cefoxitin involve its distribution, metabolism, and excretion . After intravenous administration, Δ2-Cefoxitin is rapidly distributed into the plasma and tissue fluids . It has a serum half-life of 41-59 minutes . About 85% of the drug is excreted in the urine .
Result of Action
The primary result of Δ2-Cefoxitin’s action is the inhibition of bacterial cell wall synthesis , leading to bacterial cell death . This makes Δ2-Cefoxitin effective against a broad spectrum of bacteria, including those causing urinary tract infections, blood infections, bone and joint infections, and lower respiratory tract infections .
Safety and Hazards
Orientations Futures
Cefoxitin is used to treat infections caused by bacteria including pneumonia and other lower respiratory tract (lung) infections; and urinary tract, abdominal (stomach area), female reproductive organs, blood, bone, joint, and skin infections . As treatment of bacterial infections requires a large dose, impurities related to the active pharmaceutical ingredient is a significant concern . Therefore, future research may focus on improving the synthesis process to reduce impurities and enhance the efficacy of the drug.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Δ2-Cefoxitin involves the conversion of 7-aminocephalosporanic acid (7-ACA) to cefoxitin through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Methyl vinyl ketone", "Sodium borohydride", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Chloroacetic acid", "Triethylamine", "Benzene", "Acetic anhydride", "Dimethylformamide", "Sodium bicarbonate", "Water" ], "Reaction": [ "7-ACA is reacted with methyl vinyl ketone in the presence of sodium borohydride and methanol to form 7-aminodesacetoxycephalosporanic acid (7-ADCA).", "7-ADCA is then reacted with hydrochloric acid to form 7-aminodesacetoxycephalosporanic acid hydrochloride.", "The hydrochloride salt is then reacted with sodium hydroxide to form 7-aminodesacetoxycephalosporanic acid.", "7-aminodesacetoxycephalosporanic acid is then reacted with chloroacetic acid and triethylamine in benzene to form cefoxitin intermediate.", "The cefoxitin intermediate is then reacted with acetic anhydride and dimethylformamide in the presence of sodium bicarbonate and water to form Δ2-cefoxitin." ] } | |
Numéro CAS |
1422023-32-2 |
Formule moléculaire |
C₁₆H₁₇N₃O₇S₂ |
Poids moléculaire |
427.45 |
Synonymes |
(2R,6R,7S)-3-[[(Aminocarbonyl)oxy]methyl]-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)

![6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid](/img/structure/B1144638.png)


